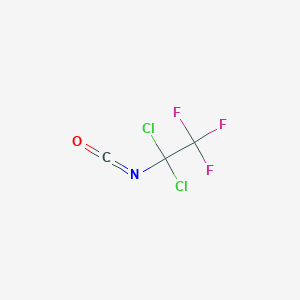
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoéthane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane is a chemical compound with the molecular formula C₃Cl₂F₃NO and a molecular weight of 193.94 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Applications De Recherche Scientifique
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology and Medicine: The compound is studied for its potential effects on biological systems and its metabolism in organisms.
Méthodes De Préparation
The synthesis of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane involves specific reaction conditions and routes. One common method includes the reaction of 1,1-dichloro-2,2,2-trifluoroethane with phosgene under controlled conditions . Industrial production methods may vary, but they generally involve similar chemical reactions with stringent control over temperature and pressure to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Decomposition: On heating, it decomposes to produce toxic fumes such as carbon dioxide, hydrogen chloride, and phosgene.
Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane involves its interaction with biological molecules. In metabolic studies, it has been shown to produce trifluoroacetic acid as a major metabolite, with minor metabolites including N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine . These metabolites indicate that the compound undergoes biotransformation in the liver, kidney, and lung.
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane can be compared with other similar compounds such as:
1,1-Dichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.
1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane: Contains a difluoromethoxy group instead of an isocyanate group.
1,1,2,2-Tetrafluoro-1,2-dichloroethane: Another fluorinated compound with different chlorine and fluorine substitution patterns.
The uniqueness of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane lies in its isocyanate group, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F3NO/c4-2(5,9-1-10)3(6,7)8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWNLYRUPNZVJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(F)(F)F)(Cl)Cl)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116942-59-7 |
Source


|
| Record name | 1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

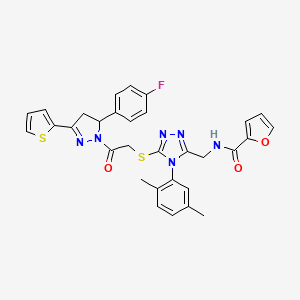

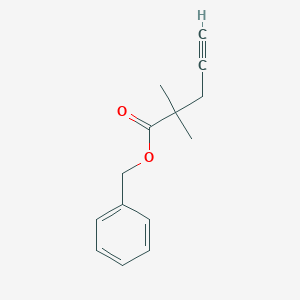
![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)
![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)
![2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid](/img/structure/B2413640.png)
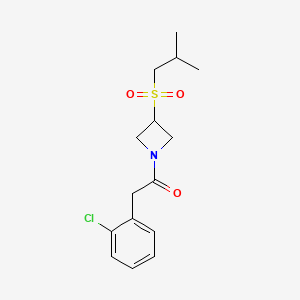
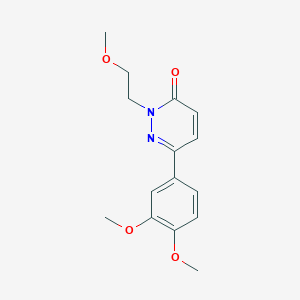

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
